molecular formula C10H10N2O2 B172863 Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 153780-28-0

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No. B172863
Key on ui cas rn: 153780-28-0
M. Wt: 190.2 g/mol
InChI Key: ZOBLABAFRMQDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858613B2

Procedure details

To a hot (65° C.) solution of TFA (44 mL, 510 mmol) and phosphorus oxychloride (39.0 g, 140 mmol) is added drop-wise a solution of ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate (Dekhane, M; Potier, P; Dodd, R. H. Tetrahedron, 49, 1993, 8139-46.) (9.6 g, 28.0 mmol) in anhydrous 1,2-dichloroethane (200 mL). The black mixture is allowed to stir at 65° C. for 18 h at which point it is cooled to rt and neutralized with sat. NaHCO3 and solid NaHCO3 to pH ˜9. The phases are separated and the basic phase extracted with EtOAc (4×100 mL). The organic phases are combined, washed with brine, dried over Na2SO4, filtered, and concentrated to give a black oil that is purified with silica gel chromatography (35% EtOAc/heptanes to 50% over several liters) to give a light brown solid for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate. Yield 24%. HRMS (FAB) calcd for C10H10N2O2+H 191.0820, found 191.0823.
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.P(Cl)(Cl)(Cl)=O.C(O[CH:16](OCC)[C@@H:17]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[N:18]=[CH:19][C:20]1[NH:21][CH:22]=[CH:23][CH:24]=1)C.C([O-])(O)=O.[Na+]>ClCCCl>[CH:19]1[C:20]2[N:21]([CH:22]=[CH:23][CH:24]=2)[CH:16]=[C:17]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
39 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC([C@H](N=CC=1NC=CC1)C(=O)OCC)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C. for 18 h at which point it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the basic phase extracted with EtOAc (4×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black oil that
CUSTOM
Type
CUSTOM
Details
is purified with silica gel chromatography (35% EtOAc/heptanes to 50% over several liters)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=1C=2N(C=C(N1)C(=O)OCC)C=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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